molecular formula C13H15N3O B3005834 7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2200066-94-8

7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3005834
CAS No.: 2200066-94-8
M. Wt: 229.283
InChI Key: MXSHTZUZINNRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic molecules, which are bicyclic systems comprising fused pyrazole and pyrimidine rings. These structures are pharmacologically significant due to their ability to mimic purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases . The 5-methyl group at the C5 position and the (cyclopent-3-en-1-yl)methoxy substituent at C7 are critical for modulating solubility, steric bulk, and binding affinity.

Properties

IUPAC Name

7-(cyclopent-3-en-1-ylmethoxy)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-8-13(16-12(15-10)6-7-14-16)17-9-11-4-2-3-5-11/h2-3,6-8,11H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHTZUZINNRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)OCC3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are also currently unknown. Once the targets of the compound are identified, it will be possible to determine which pathways are affected and what the downstream effects are.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the specific targets and pathways that the compound affects.

Biological Activity

7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This compound features a pyrazolo[1,5-a]pyrimidine core with a methoxy group and a cyclopentene moiety that contribute to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can significantly reduce the viability of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest.
  • Targeting specific enzymes : Some studies have demonstrated that these compounds can act as inhibitors of histone demethylases, which are involved in epigenetic regulation of gene expression in cancer cells .

Enzymatic Inhibition

The compound exhibits inhibitory activity against several enzymes , which is crucial for its therapeutic applications:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to decreased tumor growth and metastasis .
  • Antioxidant Activity : The compound may also possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Target Proteins : The unique structure allows for effective binding to specific protein targets, modulating their activity.
  • Alteration of Gene Expression : By inhibiting histone demethylases, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis .
  • Induction of Stress Responses : The compound may trigger cellular stress responses that lead to apoptosis in malignant cells.

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10Apoptosis induction
Compound BHeLa (cervical cancer)15Kinase inhibition

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods, including cyclocondensation reactions involving 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. The incorporation of substituents at different positions allows for the development of derivatives with enhanced biological activity. Recent advancements have focused on optimizing these synthesis routes to improve yield and regioselectivity .

Biological Activities

Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds in this class have been shown to inhibit histone demethylases, which play crucial roles in cancer progression. The compound 7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine has been identified as a potential candidate for further development as an anticancer agent due to its ability to modulate epigenetic markers associated with tumor growth .

Anti-inflammatory Effects
There is also evidence supporting the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds can inhibit key inflammatory pathways, making them potential therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases. The specific mechanisms often involve the modulation of cytokine production and inhibition of inflammatory mediators .

Therapeutic Applications

The versatility of this compound extends to various therapeutic areas:

Therapeutic Area Application Mechanism
Cancer Treatment Histone demethylase inhibitionModulates epigenetic regulation
Inflammatory Diseases Inhibition of inflammatory pathwaysReduces cytokine production
Neurological Disorders Potential neuroprotective effectsModulates neurotransmitter systems

Case Studies

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • Histone Demethylase Inhibition : A study demonstrated that specific derivatives effectively inhibited histone demethylases in vitro, leading to reduced cell proliferation in cancer cell lines .
  • Anti-inflammatory Activity : Another investigation revealed that a related compound significantly decreased levels of pro-inflammatory cytokines in animal models of arthritis .
  • Neuroprotective Effects : Emerging research suggests that certain derivatives may protect against neurodegeneration by influencing signaling pathways involved in neuronal survival .

Comparison with Similar Compounds

Key Observations :

  • The morpholine group at C7 (e.g., 7-(morpholin-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine) enhances isoform selectivity in PI3Kδ inhibitors, critical for respiratory disease drug development .
  • Sulfur-containing substituents (e.g., benzylthio) may improve metabolic stability but require further pharmacokinetic profiling .

Substituent Effects at the C5 Position

The C5 position is frequently substituted with methyl or aryl groups to optimize activity:

Compound C5 Substituent Biological Activity/Properties Key Findings References
Target compound Methyl Kinase inhibition (hypothesized) Methyl enhances planarity and π-π stacking with hydrophobic kinase pockets. Synthesized
5-Amino-6-cyano derivatives Amino, cyano Antimicrobial activity Electron-withdrawing groups improve antibacterial potency against Gram-positive strains.
5-Aryl derivatives (e.g., 10a-10x) Aryl c-Met kinase inhibition (Antitumor) Aryl groups at C5 enhance cytotoxicity in SH-SY5Y and HepG2 cell lines.

Key Observations :

  • Methyl at C5 is a common feature in kinase inhibitors (e.g., c-Met and PI3Kδ), likely due to its compact size and hydrophobic interactions .
  • Aryl or electron-withdrawing groups (e.g., cyano) at C5 expand therapeutic applications to antimicrobial or antitumor contexts .

Substituent Effects at the C3 Position

The C3 position is often modified to fine-tune pharmacokinetics:

Compound C3 Substituent Biological Activity/Properties Key Findings References
3-Phenyl derivatives Phenyl Structural rigidity Planar aromatic systems improve binding to flat enzyme active sites.
3-Carboxamide derivatives Carboxamide c-Src kinase inhibition Hydrogen-bonding groups enhance kinase selectivity and potency.
3-Aminated derivatives (e.g., 30s-30u) Morpholinyl, anilino Improved solubility Polar groups mitigate lipophilicity, aiding oral bioavailability.

Key Observations :

  • Phenyl groups at C3 enhance planarity, aligning with the pyrazolo[1,5-a]pyrimidine core’s 10π-electron system for optimal target engagement .
  • Carboxamide or aminated substituents introduce hydrogen-bonding capabilities, critical for kinase inhibitor development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can regioselectivity be controlled?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazoles with β-diketones or equivalents. For example, reacting 3-aminopyrazole with acetylacetone in acetic acid yields symmetrical 5,7-dimethyl derivatives. Unsymmetrical β-diketones (e.g., hexane-2,4-dione) produce regioisomers (5-methyl-7-alkyl vs. 5-alkyl-7-methyl), which can be separated via column chromatography or recrystallization . Regioselectivity is influenced by steric and electronic factors; acid catalysis often favors kinetic control of the major isomer .

Q. How can structural characterization of pyrazolo[1,5-a]pyrimidine derivatives be performed?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., downfield shifts for C-3 carboxamide groups at ~160 ppm ).
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., monoclinic P21/cP2_1/c space group parameters for 7-chloro-5-(chloromethyl) derivatives ).
  • Mass spectrometry : Confirm molecular weight (e.g., C14H13N3C_{14}H_{13}N_3 with MW 223 ).

Q. What in vitro assays are used to evaluate kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Enzyme assays : Measure IC50_{50} values using recombinant kinases (e.g., CDK2 inhibition with IC50=3nM_{50} = 3 \, \text{nM} via fluorescence polarization ).
  • Cell-based assays : Assess phosphorylation inhibition of substrates (e.g., Rb protein in cancer cell lines) and cell cycle arrest (S/G2_2-M phase block via flow cytometry ).

Advanced Research Questions

Q. How can in vivo pharmacokinetics and antitumor efficacy of pyrazolo[1,5-a]pyrimidine CDK inhibitors be optimized?

  • Methodological Answer :

  • Pharmacokinetic profiling : Oral bioavailability studies in mice (e.g., elimination half-life t1/2=178mint_{1/2} = 178 \, \text{min} for BS-194 ).
  • Xenograft models : Administer 25 mg/kg orally to assess tumor growth inhibition and CDK substrate phosphorylation (e.g., Rb suppression in human xenografts ).
  • Structure modifications : Introduce cyclopent-3-enylmethoxy groups to enhance solubility and blood-brain barrier penetration .

Q. What strategies address contradictory data in kinase selectivity profiles?

  • Methodological Answer :

  • Broad-spectrum screening : Test against panels of kinases (e.g., CDK1/2/5/7/9 inhibition vs. Src kinase selectivity ).
  • Molecular docking : Use tools like AutoDock to predict binding modes (e.g., pyrazolo[1,5-a]pyrimidine interactions with CDK2 ATP-binding pockets ).
  • Mutagenesis studies : Validate selectivity by mutating key kinase residues (e.g., gatekeeper mutations in CDK2 ).

Q. How can pyrazolo[1,5-a]pyrimidine derivatives be radiolabeled for tumor imaging?

  • Methodological Answer :

  • 18F^{18}F-Labeling : React tosylated precursors with [18F]KF/Kryptofix2.2.2[^{18}F]KF/Kryptofix 2.2.2 in DMF at 100°C (25% radiochemical yield, >98% purity ).
  • Biodistribution studies : Use murine S180 tumor models to assess tracer accumulation (e.g., prolonged tumor retention with moderate tissue washout ).

Q. What methodologies improve the cytotoxic activity of pyrazolo[1,5-a]pyrimidine-metal complexes?

  • Methodological Answer :

  • Organometallic synthesis : Ligate Re(I) carbonyls to pyridyl-substituted derivatives (e.g., [ReCl(CO)3L][ReCl(CO)_3L], L=7phenyl5(pyridin2yl)L = 7-phenyl-5-(pyridin-2-yl)) ).
  • MTT assays : Test complexes on HCT116 cells (IC50_{50} values <10 µM vs. cisplatin ).
  • DNA interaction studies : Use molecular docking to confirm groove binding (docking energy: -230 to -288 kJ/mol ).

Notes

  • Avoid abbreviations for chemical names (e.g., use "pyrazolo[1,5-a]pyrimidine" instead of "PP").
  • For synthesis, prioritize routes with >70% yields (e.g., cyclocondensation in acetic acid ).
  • Contradictory kinase selectivity data require validation via orthogonal assays (e.g., thermal shift vs. enzymatic ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.